Boc-D-Aspartic acid
Overview
Description
Boc-D-Aspartic acid is an N-Boc-protected form of D-Aspartic acid . It is a solid substance with a molecular formula of C9H15NO6 and a molecular weight of 233.20 . It is used for research and development purposes .
Synthesis Analysis
Boc-D-Aspartic acid can be synthesized using various methods. For instance, it can be functionalized by coupling its carboxylate side chain to dipicolylamine . Another method involves the use of Boc-Asp(OcHx)-OH, a compound that is used in peptide synthesis .
Molecular Structure Analysis
The molecular structure of Boc-D-Aspartic acid can be represented by the InChI code 1S/C9H15NO6/c1-9(2,3)16-8(15)10-5(7(13)14)4-6(11)12/h5H,4H2,1-3H3,(H,10,15)(H,11,12)(H,13,14)/t5-/m1/s1
. The canonical SMILES string representation is CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)O
.
Physical And Chemical Properties Analysis
Boc-D-Aspartic acid is a white powder . It has a boiling point of 377.4±32.0 °C and a melting point of 116-123 ºC . Its density is predicted to be 1.302±0.06 g/cm3 .
Scientific Research Applications
Reactivity in Metal Complexes : Boc-Asp-OBzl, a derivative of Boc-D-Aspartic acid, when complexed with metals like zinc and cadmium, showed significant activity in transesterification and amide cis-trans isomerization processes (Niklas, Zahl, & Alsfasser, 2007).
Chromatographic Analysis of Amino Acids : Boc-D-Aspartic acid, in conjunction with o-Phthalaldehyde and Boc-D-Cysteine, is used for the high-performance liquid chromatographic determination of chiral amino acids, showcasing its utility in analytical chemistry (Furusho et al., 2020).
Enzymatic Separation of Amino Acid Derivatives : The enzyme subtilisin DY can be used for the separation of N-protected derivatives of D,L-aspartic acid, including Boc-D,L-Aspartic acid, indicating its relevance in biochemical separations and synthesis (Milev, Vezenkov, & Yotova, 1994).
Peptide Synthesis and Conformational Studies : Boc-D-Aspartic acid is used in solution-phase peptide synthesis, contributing to the study of peptide conformations and the synthesis of foldamers displaying β-bend ribbon structures (Delatouche et al., 2010).
Synthesis of Peptidomimetics : Boc-protected aspartic acid is employed in the synthesis of β-allyl substituted aspartic acid, leading to the creation of aspartic acid–glycine bicyclic dipeptide mimetics, demonstrating its role in advanced organic synthesis and drug development (Ndungu et al., 2004).
Production and Synthesis of Aspartic Acid : Boc-D-Aspartic acid plays a role in the study and production of aspartic acid, a non-essential amino acid with multiple biological and industrial applications (Kumar, Mounika, & Mangala, 2017).
Thermal Synthesis of Polypeptides : The thermal reactions of N-t-Butyloxycarbonyl peptides, including Boc-D-Aspartic acid, have been investigated for their role in the synthesis of polypeptides, relevant in materials science and prebiotic chemistry (Munegumi & Yamada, 2017).
Safety And Hazards
properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO6/c1-9(2,3)16-8(15)10-5(7(13)14)4-6(11)12/h5H,4H2,1-3H3,(H,10,15)(H,11,12)(H,13,14)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJBMCZQVSQJDE-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427332 | |
Record name | Boc-D-Aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Aspartic acid | |
CAS RN |
62396-48-9 | |
Record name | Boc-D-Aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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